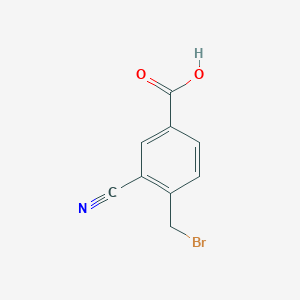

4-(Bromomethyl)-3-cyanobenzoic acid

Description

Aryl Bromomethyl and Benzonitrile (B105546) Carboxylic Acid Scaffolds in Chemical Research

Aryl bromomethyl scaffolds are highly valued in organic chemistry for their role as versatile intermediates. The bromomethyl group serves as a reactive handle, enabling a wide array of chemical transformations. It is particularly useful for introducing substituents through nucleophilic substitution reactions, allowing for the straightforward formation of ethers, amines, amides, and sulfonamides. nih.govnih.gov Furthermore, these scaffolds can participate in carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-couplings, expanding their synthetic utility. nih.govnih.gov This reactivity makes aryl bromomethyl-containing molecules crucial starting materials for creating diverse molecular libraries, particularly in the development of new therapeutic agents. nih.gov

The benzonitrile carboxylic acid scaffold is equally important, especially in medicinal chemistry and materials science. The carboxylic acid group is a common feature in a vast number of drugs, playing a key role in their biological activity. nih.govnih.gov However, its presence can sometimes lead to metabolic instability or poor membrane permeability. nih.govnih.gov The nitrile (cyano) group, on the other hand, can act as a bioisostere for the carboxylic acid or other functional groups, helping to modulate a molecule's physicochemical properties. nih.gov Benzonitrile derivatives are also crucial intermediates in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and functional polymers. googleapis.com

Strategic Importance as a Multifunctional Synthetic Intermediate

The combination of the bromomethyl, cyano, and carboxylic acid groups on a single benzene (B151609) ring makes 4-(bromomethyl)-3-cyanobenzoic acid a strategically important multifunctional synthetic intermediate. This trifunctional nature allows for sequential and selective reactions, providing chemists with precise control over the synthesis of complex target molecules.

The reactive bromomethyl group often serves as the initial point of modification. For instance, it can be used to link the scaffold to other molecules or solid supports, a common strategy in solid-phase synthesis. google.com The carboxylic acid and nitrile groups offer further sites for transformation. The carboxylic acid can be converted to esters, amides, or other derivatives, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for diversification. This versatility is exemplified by the use of similar bromomethyl-substituted scaffolds in the synthesis of pilicides, which are potential anti-virulence agents. nih.govnih.gov

Evolution of Research Perspectives on Halogenated Cyanobenzoic Acid Derivatives

Research into halogenated cyanobenzoic acid derivatives has evolved significantly over the years. Initially, much of the focus was on their synthesis and basic reactivity. google.com For example, methods have been developed for the production of cyanobenzoic acid derivatives from corresponding aminotoluene compounds or through the halogen exchange of nitro-substituted precursors. google.com

More recently, the focus has shifted towards harnessing the unique properties of these compounds for specific applications. In medicinal chemistry, there is growing interest in using these derivatives to create dual-target inhibitors, such as those targeting both Hsp90 and HDAC6 in cancer therapy. acs.org The strategic placement of halogen and cyano groups can influence the binding affinity and selectivity of a drug candidate. acs.org Furthermore, the development of novel synthetic methods, including more environmentally friendly approaches, continues to be an active area of research. ijisrt.com The use of these compounds as building blocks for functional materials, such as liquid crystals and polymers, is also gaining traction. googleapis.com

Synthetic Methodologies for this compound and its Structural Analogues

The synthesis of this compound, a bespoke chemical entity, involves strategic functional group manipulations on the benzene ring. The methodologies for its preparation, as well as that of its structural relatives, are multifaceted, often requiring a series of reactions to introduce the bromoalkyl, cyano, and carboxyl moieties with the desired regiochemistry. This article delineates the synthetic pathways available for the construction of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-cyanobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDHOYHSXBDFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Bromomethyl 3 Cyanobenzoic Acid

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. libretexts.orglibretexts.org

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or, under milder conditions, an amide intermediate. libretexts.orglibretexts.orgchemguide.co.uk The carbon atom in the nitrile group is at the same oxidation state as a carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., HCl or H(_2)SO(_4)) leads to the formation of a carboxylic acid and an ammonium salt. chemguide.co.ukmasterorganicchemistry.com The reaction proceeds via initial protonation of the nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water. youtube.com Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base (e.g., NaOH) results in the formation of a carboxylate salt and ammonia gas. chemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. youtube.com The resulting amide intermediate is then further hydrolyzed under the basic conditions. libretexts.org Acidification of the final reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk Under carefully controlled, milder conditions, the reaction can sometimes be stopped at the amide stage. youtube.com A patent related to Telmisartan synthesis describes the hydrolysis of a related compound, 4-bromomethyl-2'-cyanobiphenyl, to the corresponding carboxylic acid, demonstrating the industrial relevance of this transformation. epo.org

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH(_4)), can reduce nitriles to primary amines. libretexts.org This reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org Catalytic hydrogenation using H(_2) gas with a metal catalyst like Raney nickel or Pd/C is another common and industrially scalable method for this transformation. quizlet.com To suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. quora.com Other reagents like borane-tetrahydrofuran (BH(_3)-THF) can also be employed for this reduction. organic-chemistry.org

Reduction to Aldehydes: A partial reduction of the nitrile can be achieved to yield an aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate during aqueous workup yields the aldehyde. libretexts.org

The nitrile group can participate in cycloaddition reactions, most notably as a dipolarophile. More commonly, the nitrile is first converted into a nitrile oxide, which then acts as a 1,3-dipole in [3+2] cycloaddition reactions. d-nb.infouchicago.edu This is a powerful method for synthesizing five-membered heterocycles like isoxazoles and isoxazolines. sci-hub.semdpi.com

The reaction of a nitrile oxide with an alkene (a dipolarophile) yields an isoxazoline, while reaction with an alkyne yields an isoxazole. mdpi.com The nitrile oxide can be generated in situ from an aldoxime. Although there are no specific examples in the literature starting from 4-(bromomethyl)-3-cyanobenzoic acid, it is chemically plausible to first convert the cyano group to an aldoxime and then oxidize it to the corresponding nitrile oxide. This reactive intermediate could then be trapped with various dipolarophiles to construct complex heterocyclic structures. d-nb.infosci-hub.se Theoretical studies on the [3+2] cycloaddition of benzonitrile (B105546) oxide derivatives show that these reactions typically proceed through a one-step, concerted mechanism. d-nb.infosci-hub.se The regioselectivity of the addition is influenced by electronic and steric factors of both the nitrile oxide and the dipolarophile. sci-hub.se Another potential reaction is the cycloaddition of nitriles with azides, which can lead to the formation of tetrazoles.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecule's functionality, serving as a handle for conjugation and derivatization through several classical organic reactions. Its reactivity can be modulated, either by direct reaction with nucleophiles under specific conditions or by conversion into more reactive intermediates.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are fundamental transformations for creating a wide array of derivatives and conjugates.

Esterification is typically achieved by reacting the compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.

Amidation generally requires activation of the carboxylic acid to overcome the lower nucleophilicity of amines compared to alcohols. Common methods involve the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by an amine to form the corresponding amide.

These reactions are pivotal for using this compound as a bifunctional linker. For instance, the carboxylic acid can be coupled to a biomolecule or a polymer, leaving the reactive bromomethyl group available for subsequent immobilization or conjugation reactions. nih.govnih.gov

| Reaction Type | Reactant | Reagents/Conditions | Product |

| Esterification | Methanol | H₂SO₄ (cat.), Reflux | Methyl 4-(bromomethyl)-3-cyanobenzoate |

| Esterification | Benzyl (B1604629) alcohol | H₂SO₄ (cat.), Reflux | Benzyl 4-(bromomethyl)-3-cyanobenzoate |

| Amidation | Aniline | EDC, DMAP, CH₂Cl₂, rt | N-phenyl-4-(bromomethyl)-3-cyanobenzamide |

| Amidation | Glycine ethyl ester | DCC, HOBt, DMF, rt | Ethyl N-(4-(bromomethyl)-3-cyanobenzoyl)glycinate |

Table 1: Illustrative Esterification and Amidation Reactions.

To enhance the reactivity of the carboxylic acid, particularly for reactions with weak nucleophiles, it can be converted into more potent electrophilic intermediates such as acid halides and anhydrides. libretexts.org

Acid Halides , primarily acid chlorides, are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgyoutube.com These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution. libretexts.org The resulting acid chloride is a highly reactive intermediate that can readily react with alcohols, amines, and even carboxylates. libretexts.orgyoutube.com Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Acid Anhydrides can be formed from carboxylic acids through various methods. A common laboratory-scale synthesis involves reacting an acid chloride with the carboxylate salt of the parent carboxylic acid. nih.gov Alternatively, direct dehydration coupling of the carboxylic acid can be achieved using strong dehydrating agents. researchgate.net These anhydrides serve as effective acylating agents in their own right, often providing a milder alternative to acid halides. libretexts.orgorganic-chemistry.orgrsc.org

| Intermediate | Reagent | Typical Conditions | Product |

| Acid Chloride | Thionyl chloride (SOCl₂) | Reflux | 4-(Bromomethyl)-3-cyanobenzoyl chloride |

| Acid Chloride | Oxalyl chloride | DMF (cat.), CH₂Cl₂, rt | 4-(Bromomethyl)-3-cyanobenzoyl chloride |

| Acid Bromide | Phosphorus tribromide (PBr₃) | Neat, Heat | 4-(Bromomethyl)-3-cyanobenzoyl bromide |

| Symmetric Anhydride | Acetic Anhydride | Heat | 4-(Bromomethyl)-3-cyanobenzoic anhydride |

Table 2: Formation of Activated Carboxylic Acid Intermediates.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution Considerations

The substitution pattern on the benzene (B151609) ring of this compound significantly influences its susceptibility to further functionalization via aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and regiochemical outcome of such reactions are dictated by the electronic properties of the existing substituents. In this molecule:

The carboxylic acid (-COOH) and cyano (-CN) groups are powerful electron-withdrawing groups, which strongly deactivate the ring towards electrophilic attack. They are both meta-directors.

The bromomethyl (-CH₂Br) group is weakly deactivating due to the inductive effect of the bromine atom, and it acts as an ortho, para-director.

The combined effect of two strong deactivating groups makes the aromatic ring exceptionally electron-deficient and thus highly resistant to electrophilic substitution. libretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh conditions and are expected to proceed with very low efficiency. masterorganicchemistry.commasterorganicchemistry.comlumenlearning.com If a reaction were to occur, the directing effects would be competitive. The two available positions for substitution are C5 (ortho to -COOH, meta to -CN and -CH₂Br) and C6 (ortho to -CH₂Br, meta to -COOH and -CN). The ortho, para-directing influence of the -CH₂Br group would favor substitution at C6, but the overwhelming deactivation of the ring makes this outcome unlikely under standard conditions.

Nucleophilic Aromatic Substitution (NAS) proceeds via a different mechanism, typically requiring a good leaving group (like a halide) directly attached to the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho or para to it. youtube.comlibretexts.org The this compound molecule does not have a suitable leaving group on the aromatic ring itself. Consequently, it is not a substrate for direct nucleophilic aromatic substitution. science.govnih.gov

Chemo- and Regioselectivity in Multi-Functional Transformations of the Compound

Chemoselectivity, the preferential reaction of one functional group over others, is a critical consideration when working with a multi-functional molecule like this compound. researchgate.net The molecule possesses three distinct reactive sites with different chemical properties: the benzylic bromide, the carboxylic acid, and the cyano group.

Benzylic Bromide (-CH₂Br): This is a potent electrophilic site, highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates, azides). This functionality is generally the most reactive under mild, neutral, or slightly basic conditions.

Carboxylic Acid (-COOH): This group can act as an acid in the presence of a base or undergo nucleophilic acyl substitution. Its conversion to an ester or amide typically requires activation or specific catalytic conditions (e.g., strong acid or coupling agents).

Cyano Group (-CN): This is the most chemically inert of the three functional groups. Its transformation, such as hydrolysis to a carboxylic acid or reduction to an amine, requires harsh conditions (e.g., strong concentrated acid or base with prolonged heating, or powerful reducing agents like LiAlH₄).

By carefully selecting reaction conditions, one functional group can be targeted with high selectivity. nih.govrsc.org

Selective reaction at the -CH₂Br group: Treatment with a soft nucleophile like sodium iodide or a secondary amine at room temperature would likely result in Sₙ2 substitution at the benzylic position, leaving the carboxylic acid and cyano groups untouched.

Selective reaction at the -COOH group: Fischer esterification, using an alcohol with a catalytic amount of strong acid, would favor reaction at the carboxylic acid. Alternatively, using carbodiimide coupling agents (EDC, DCC) in a non-acidic solvent allows for selective amidation at room temperature.

Selective reaction at the -CN group: Achieving selectivity for the cyano group is the most challenging due to its low reactivity. Any conditions harsh enough to hydrolyze or reduce the nitrile would likely affect the other two functional groups.

| Target Site | Reagents/Conditions | Major Product |

| -CH₂Br | Diethylamine, K₂CO₃, Acetone, rt | 4-((Diethylamino)methyl)-3-cyanobenzoic acid |

| -COOH | Ethanol, H₂SO₄ (cat.), Reflux | Ethyl 4-(bromomethyl)-3-cyanobenzoate |

| -CH₂Br & -COOH | 2-Aminoethanol, Heat | 2-(4-(hydroxymethyl)-3-cyanophenyl)-4,5-dihydrooxazole |

Table 3: Examples of Chemoselective Transformations.

Elucidation of Reaction Mechanisms for Key Transformations via Experimental and Computational Approaches

Determining the precise reaction mechanisms for the transformations of this compound is essential for reaction optimization and the rational design of new synthetic routes. A combination of experimental and computational methods is typically employed for this purpose. mckgroup.orgresearchgate.net

Experimental Approaches:

Kinetic Studies: Reaction progress kinetic analysis, which involves monitoring the concentrations of reactants, intermediates, and products over time, can reveal the rate law of a reaction. This information helps to identify the species involved in the rate-determining step. For example, a second-order rate law (first order in both the substrate and the nucleophile) for a reaction at the benzylic position would strongly support an Sₙ2 mechanism.

Isotope Labeling Studies: The kinetic isotope effect (KIE) is a powerful tool for probing bond-breaking or bond-forming events in the rate-determining step. nih.gov For instance, by comparing the rate of reaction of the parent compound with a deuterated analogue (e.g., at the benzylic position), one could gain insight into the transition state of Sₙ2 substitution.

Trapping of Intermediates: In stepwise reactions, attempts can be made to trap or spectroscopically observe proposed intermediates. While the Sₙ2 reaction at the benzylic bromide is concerted, if an electrophilic aromatic substitution were to be forced, detection of the corresponding arenium ion intermediate would be key evidence for the classical EAS mechanism. wikipedia.orglibretexts.org

Computational Approaches:

Density Functional Theory (DFT): Quantum chemical calculations, particularly using DFT, allow for the mapping of the potential energy surface of a reaction. science.gov This involves calculating the energies of reactants, products, transition states, and any intermediates.

Transition State Analysis: By locating the transition state structure, the activation energy barrier for a proposed mechanism can be calculated. Comparing the activation energies for competing pathways (e.g., substitution at different sites) can provide a theoretical basis for the observed chemo- or regioselectivity.

Solvent Effects: Computational models can also incorporate the effects of solvent, which can be crucial in determining the reaction pathway and rate. For example, polar aprotic solvents are known to accelerate Sₙ2 reactions, a phenomenon that can be modeled and rationalized through computation.

Through the synergistic application of these experimental and computational techniques, a detailed and accurate picture of the reaction mechanisms governing the chemistry of this compound can be developed.

Derivatization Strategies and Novel Compound Generation from 4 Bromomethyl 3 Cyanobenzoic Acid

Design Principles for Constructing Derivatives Incorporating the 4-(Bromomethyl)-3-cyanobenzoic Acid Scaffold

The strategic design of derivatives from the this compound scaffold hinges on the principle of orthogonal reactivity, where each of the three functional groups can be addressed chemically without affecting the others. This allows for a modular approach to building molecular complexity.

The Carboxylic Acid Group : This group is a versatile handle for introducing diversity. It readily undergoes nucleophilic acyl substitution to form esters, amides, and acid halides. khanacademy.orglibretexts.org This site is typically modified through reactions with alcohols, amines, or other nucleophiles, often facilitated by coupling agents to form stable linkages. khanacademy.orgnih.gov

The Bromomethyl Group : As a benzylic bromide, this group is a potent electrophile, highly susceptible to nucleophilic substitution (S_N2) reactions. This allows for the attachment of a wide range of moieties by reaction with O-nucleophiles (like phenols or carboxylic acids), N-nucleophiles (amines, anilines), and S-nucleophiles (thiols). rug.nl The reactivity of this group is analogous to that of reagents like 4-bromomethyl-7-methoxycoumarin, which are used to label carboxylic acids for analytical purposes. rug.nlcapes.gov.br

The Cyano (Nitrile) Group : The nitrile group is relatively stable but can be transformed into various other functionalities. nih.gov It can undergo hydrolysis to a carboxylic acid or an amide, be reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems, such as tetrazoles. rsc.orgchemistrysteps.com This group offers a pathway to introduce nitrogen-containing rings and other functionalities late in a synthetic sequence. rsc.org

The core design principle involves a stepwise synthetic plan where each functional group is targeted in a specific order. For instance, the highly reactive bromomethyl group might be addressed first, followed by the derivatization of the carboxylic acid, and finally, the transformation of the more inert cyano group. This controlled, sequential approach is fundamental to using this scaffold for creating complex and diverse molecules. scilit.com

Synthesis of Esters and Amides for Diverse Research Applications

The carboxylic acid moiety of this compound is a primary site for derivatization, commonly converted into esters and amides to modulate properties such as solubility, stability, and biological activity. msu.edu

Ester Synthesis: Esters are typically synthesized via condensation reactions between the carboxylic acid and an alcohol. Common methods include:

Fischer Esterification : Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Alkylation of Carboxylate : Conversion of the carboxylic acid to its carboxylate salt, followed by reaction with an alkyl halide.

Acyl Chloride Intermediate : Conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol. khanacademy.orgualberta.ca

Amide Synthesis: The formation of an amide bond is a cornerstone of medicinal chemistry. nih.gov Direct reaction of the carboxylic acid with an amine is generally difficult due to acid-base neutralization. khanacademy.org Therefore, the carboxylic acid is typically activated first.

Coupling Reagents : Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to facilitate amide bond formation by creating a highly reactive intermediate. khanacademy.org

Acyl Halide Method : As with ester synthesis, the corresponding acyl chloride can be prepared and subsequently reacted with a primary or secondary amine to yield the desired amide. ualberta.ca

Catalytic Methods : Modern approaches include catalytic methods that improve atom economy and reduce waste. nih.gov

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent Class | Example Reagents | Byproducts |

| Esterification | Acid Catalyst | H₂SO₄, HCl | Water |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | SO₂, HCl, CO, CO₂ | |

| Amidation | Carbodiimide Coupling | DCC, EDCI | Dicyclohexylurea (DCU), EDU |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | SO₂, HCl, CO, CO₂ |

This table is interactive. Click on headers to sort.

Introduction of Heterocyclic Moieties via Functional Group Interconversions of Cyano and Carboxylic Acid Groups

The cyano and carboxylic acid groups serve as valuable precursors for the synthesis of various heterocyclic rings, which are prevalent in pharmacologically active compounds.

Transformations of the Cyano Group: The nitrile functionality is a versatile synthon for nitrogen-containing heterocycles. rsc.org

Tetrazole Formation : The [3+2] cycloaddition reaction of the nitrile with an azide source (e.g., sodium azide) is a common method to produce a tetrazole ring. This transformation is often used in medicinal chemistry, as the tetrazole ring can act as a bioisostere for a carboxylic acid group.

Triazine Synthesis : Nitriles can undergo trimerization under specific catalytic conditions to form 1,3,5-triazine rings.

Other N-Heterocycles : The nitrile can be converted to an amidine intermediate, which can then be condensed with various reagents to form pyrimidines, imidazoles, or other heterocyclic systems. chemistrysteps.com

Transformations Involving the Carboxylic Acid Group: While the carboxylic acid itself can participate in cyclization reactions (e.g., to form lactones or lactams), it is often used in conjunction with another functional group introduced via the bromomethyl handle. For example, an amino acid could be attached via an ester or amide linkage at the carboxylic acid position, and subsequent intramolecular reactions could lead to the formation of complex heterocyclic structures.

A powerful strategy involves the intramolecular reaction between functionalities installed at different positions on the scaffold. For instance, a nucleophile attached at the bromomethyl position could react with a derivative of the cyano group to form a fused ring system.

Development of Polyfunctional Ligands and Advanced Precursors

The orthogonal nature of the scaffold's three functional groups makes it an excellent platform for constructing polyfunctional ligands and complex synthetic intermediates. By selectively addressing each reactive site, chemists can introduce distinct chemical functionalities designed for specific purposes, such as binding to multiple biological targets or serving as a building block for more complex molecules.

A hypothetical synthetic pathway to a polyfunctional molecule could be:

S_N2 Reaction : The bromomethyl group is reacted with a primary amine containing a protected chelating group (e.g., a bipyridine derivative). This step anchors a metal-binding moiety to the scaffold.

Amide Coupling : The carboxylic acid is then coupled with a different molecule, perhaps one containing a fluorescent tag or a group designed for specific molecular recognition, using a standard peptide coupling agent like EDCI. khanacademy.org

Nitrile Transformation : Finally, the cyano group is converted into a tetrazole ring to introduce a new hydrogen-bonding domain.

This stepwise approach allows for the precise installation of three different functional domains onto a single, rigid core, creating an advanced precursor for applications in areas like diagnostics, chemical biology, or materials science.

Application in Combinatorial Chemistry and Library Synthesis for Research Molecule Collections

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for high-throughput screening in drug discovery and other fields. nih.gov The this compound scaffold is exceptionally well-suited for this purpose due to its trifunctional nature, which allows for three points of diversification. nih.gov

By using a "mix-and-split" or parallel synthesis approach, a vast library of compounds can be generated from a small set of starting materials. researchgate.netualberta.ca A researcher could take a set of alcohols, a set of amines, and a set of reagents for nitrile modification and combine them in all possible permutations.

The table below illustrates a potential library design based on this scaffold.

| Point of Diversification | Reaction Type | Building Block (R group) Examples | Number of Variants (A) |

| Position 4 (CH₂Br) | Nucleophilic Substitution | R¹-NH₂, R¹-OH, R¹-SH | 20 |

| Position 1 (COOH) | Amide Coupling | R²-NH₂ | 20 |

| Position 3 (CN) | Heterocycle Formation | Tetrazole, Amidine, etc. | 5 |

This table is interactive. Click on headers to sort.

In this example, combining 20 different nucleophiles at the bromomethyl position, 20 different amines at the carboxylic acid position, and applying 5 different transformations to the nitrile group would result in a library of 20 x 20 x 5 = 2,000 unique compounds. This ability to rapidly generate extensive and structurally diverse libraries makes this compound a valuable tool for exploring chemical space and identifying novel molecules with desired properties.

Role of 4 Bromomethyl 3 Cyanobenzoic Acid in Advanced Synthetic Methodologies

Utilization in Solid-Phase Organic Synthesis (SPOS) and Supported Reactions

The distinct functionalities of 4-(bromomethyl)-3-cyanobenzoic acid make it an excellent candidate for use as a linker molecule in solid-phase organic synthesis (SPOS). In this capacity, the reactive bromomethyl group can be used to anchor the molecule to a solid support, such as a polystyrene or Merrifield resin. This covalent linkage provides a stable connection that can withstand a variety of reaction conditions.

Once anchored, the carboxylic acid group is positioned away from the resin and can act as a point of attachment for the first building block of a target molecule. Subsequent synthetic steps can be carried out, with the growing molecule remaining attached to the solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing. The cyano group remains as a latent functionality that can be carried through the synthetic sequence and incorporated into the final product.

A key advantage of using linkers derived from bromomethyl benzoic acids is the potential for cleavage under specific conditions that leave other parts of the molecule intact. For instance, related structures like 3-nitro-4-bromomethyl benzoic acid have been used to create photolabile linkers. google.comacs.orgdtu.dkresearchgate.netnih.gov Upon completion of the synthesis, irradiation with light can cleave the bond to the resin, releasing the desired product with the carboxylic acid (or a derivative thereof) and the cyano group intact. google.com This method is particularly valuable in combinatorial chemistry for the generation of libraries of compounds for biological screening, as it avoids the use of harsh acidic or basic cleavage reagents. dtu.dknih.gov

Application in Flow Chemistry and Microreactor Systems for Scalable Synthesis

The synthesis of this compound and its analogs can be significantly enhanced through the use of flow chemistry and microreactor systems. These technologies offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, particularly for reactions like benzylic bromination which can be exothermic and produce side products.

A pertinent example is the synthesis of a related compound, where the key bromination step was performed in a microreactor. This approach dramatically reduced the formation of dibrominated side products compared to traditional batch reactions. The continuous nature of flow synthesis allows for rapid optimization, reduced reaction times, and safer handling of hazardous reagents like bromine. Furthermore, the high surface-area-to-volume ratio in microreactors ensures efficient heat and mass transfer, preventing the formation of hot spots and minimizing byproduct formation.

The scalability of such processes is a major advantage for industrial applications. Scaling up a flow reaction typically involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward and predictable than increasing the size of a batch reactor. This makes flow synthesis a highly attractive method for the large-scale production of this compound and its derivatives for use in pharmaceuticals, agrochemicals, and materials science. mdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Benzylic Bromination

| Feature | Batch Reaction | Flow/Microreactor Reaction |

| Selectivity | Lower, often produces significant amounts of di- and tri-brominated byproducts. | High, precise control over residence time and stoichiometry minimizes over-bromination. |

| Safety | Higher risk due to poor heat dissipation in large volumes and handling of bulk reagents. | Enhanced safety due to small reaction volumes, superior heat exchange, and contained system. |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Simple, achieved by extending run time or "numbering-up" (parallelization). |

| Reaction Time | Typically longer, measured in hours. | Significantly shorter, often measured in minutes. |

| Efficiency | Lower overall yield due to side reactions and purification challenges. | Higher yield of the desired monobrominated product. |

Photochemical and Electrochemical Approaches for Directed Functionalization

The electronic properties of this compound, conferred by the cyano and carboxyl groups, make it amenable to functionalization through photochemical and electrochemical methods. These techniques offer unique pathways for modifying the molecule with high selectivity.

Photochemical Approaches: The cyanobenzoic acid core is known to be photoactive. Irradiation of related cyanobenzoate esters can lead to intramolecular electron transfer, initiating fragmentation reactions. rsc.org For this compound, this photoactivity could be harnessed for directed functionalization. The molecule could act as a photosensitizer or undergo reactions from an excited state. nih.gov For example, photolysis could induce cleavage of the carbon-bromine bond to generate a benzylic radical. This highly reactive intermediate could then be trapped by various radical acceptors or participate in cyclization reactions, providing a pathway to complex molecular architectures under mild, light-induced conditions. Furthermore, acid-catalyzed photochemical reactions have been reported, suggesting that the carboxylic acid moiety could play a role in directing photochemical outcomes. rsc.org

Electrochemical Approaches: Electrochemistry provides a reagent-free method for driving redox reactions. The benzylic bromide in this compound is a prime site for electrochemical reduction. Applying a negative potential at a cathode can cleave the C-Br bond to form a benzyl (B1604629) radical or a benzyl carbanion. rsc.org This electrochemically generated intermediate can then react with various electrophiles. For instance, conducting the reduction in the presence of carbon dioxide can lead to the formation of a new carboxylic acid, effectively converting the bromomethyl group into a carboxymethyl group. niscpr.res.inunipd.itresearchgate.net Studies on the electrochemical reduction of benzyl bromide have demonstrated that products can range from homocoupled dimers (bibenzyls) to products of solvent trapping, depending on the reaction conditions and electrode material. rsc.org This tunability allows for precise control over the desired chemical transformation.

Catalytic Reactions Involving this compound or its Synthesized Derivatives

The three functional groups of this compound each offer opportunities for participation in a wide range of catalytic reactions, making it a versatile hub for molecular elaboration.

The bromomethyl group is an excellent electrophile for palladium-catalyzed cross-coupling reactions. It can be readily coupled with various nucleophiles, including organoboron compounds (Suzuki coupling), organotins (Stille coupling), terminal alkynes (Sonogashira coupling), and organomagnesium reagents (Kumada coupling). rsc.orgacs.orgyoutube.comnih.gov These reactions are fundamental in C-C bond formation, allowing for the attachment of diverse aryl, vinyl, and alkyl groups to the benzylic position. rsc.orgacs.orgacs.orgnih.gov This reactivity enables the synthesis of a vast library of derivatives from a single starting material.

The cyano group can also be transformed under catalytic conditions. It can be catalytically hydrolyzed to an amide or a carboxylic acid. Alternatively, it can be reduced to a primary amine (aminomethyl group) via catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel. This transformation provides a key functional group for further derivatization, such as amide bond formation or reductive amination. Palladium-catalyzed cyanation is also a well-established method for synthesizing benzonitriles. rsc.org

The carboxylic acid group can undergo standard catalytic esterification or amidation reactions. Furthermore, its presence can influence the regioselectivity of catalytic reactions on the aromatic ring.

Derivatives synthesized from this compound are themselves valuable substrates for further catalytic transformations. For example, a derivative synthesized via a Suzuki coupling at the bromomethyl position could then undergo a catalytic reaction involving the cyano or carboxylic acid group, demonstrating the compound's utility in multi-step, diversity-oriented synthesis.

Table 2: Potential Catalytic Transformations of this compound

| Functional Group | Reaction Type | Catalyst Example | Potential Product |

| Bromomethyl | Suzuki Coupling | Pd(PPh₃)₄ | 4-(Arylmethyl)-3-cyanobenzoic acid |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 4-(Alkynylmethyl)-3-cyanobenzoic acid | |

| Kumada Coupling | Pd(dppf)Cl₂ | 4-(Alkyl/Arylmethyl)-3-cyanobenzoic acid | |

| Heck-type Coupling | Pd(OAc)₂ | 4-(Alkenylmethyl)-3-cyanobenzoic acid acs.orgnih.gov | |

| Cyano | Hydrogenation | Pd/C, H₂ | 4-(Bromomethyl)-3-(aminomethyl)benzoic acid |

| Hydrolysis | Acid/Base Catalyst | 4-(Bromomethyl)-3-carbamoylbenzoic acid | |

| Carboxylic Acid | Esterification | H₂SO₄ (cat.) | Methyl 4-(bromomethyl)-3-cyanobenzoate |

| Amidation | Coupling Agents (e.g., DCC) | 4-(Bromomethyl)-3-cyanobenzamide |

Computational and Theoretical Investigations of 4 Bromomethyl 3 Cyanobenzoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. For 4-(bromomethyl)-3-cyanobenzoic acid, these calculations would identify the optimized molecular geometry by finding the lowest energy conformation on the potential energy surface.

A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model electron correlation and describe the spatial distribution of electrons. researchgate.net The geometry optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Based on studies of related molecules, the geometry of this compound is expected to be largely planar in the vicinity of the benzene (B151609) ring. However, the carboxylic acid and bromomethyl groups can exhibit rotational freedom. The most stable conformation would likely feature the hydrogen of the carboxyl group oriented to minimize steric hindrance with adjacent atoms. The bond lengths and angles would be influenced by the electronic effects of the substituents. The electron-withdrawing cyano and carboxylic acid groups, along with the bromomethyl group, would induce slight distortions in the benzene ring from a perfect hexagonal geometry.

Table 1: Predicted Structural Parameters for this compound

The following values are estimations based on computational studies of analogous molecules and general chemical principles. Actual values would require specific DFT calculations for the title compound.

| Parameter | Predicted Value | Rationale / Comparison Compound |

| C-Br Bond Length | ~1.94 Å | Typical for alkyl bromides. |

| C≡N Bond Length | ~1.15 Å | Consistent with nitrile groups. |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid carbonyl. |

| C-O Bond Length | ~1.36 Å | Typical for a carboxylic acid C-OH bond. |

| C-C (Aromatic) | ~1.39 - 1.41 Å | Slight variation due to substituent effects. |

| ∠ C-C-Br | ~109.5° | Standard tetrahedral angle for the sp³ carbon. |

| ∠ C-C≡N | ~178-180° | Nearly linear geometry of the cyano group. |

Electronic Structure Analysis and Prediction of Reactivity Parameters

The electronic structure of a molecule governs its reactivity. Computational methods can map the distribution of electrons and predict sites susceptible to chemical attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. For molecules with multiple functional groups like this compound, the HOMO and LUMO are often localized on specific parts of the molecule, indicating the most probable sites for reaction.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For the title compound, the MEP would likely show a strong negative potential around the carboxylic oxygen atoms and the nitrogen of the cyano group, and a positive potential near the carboxylic hydrogen and the hydrogens of the bromomethyl group.

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.netbiointerfaceresearch.com

Table 2: Key Reactivity Descriptors from Computational Analysis

This table describes the types of parameters typically derived from electronic structure calculations.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

In a study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were used to determine these parameters and analyze how they were altered by solvation. researchgate.net A similar analysis for this compound would be invaluable in predicting its reactivity in different chemical environments.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectra, which can then be compared with experimental data for validation. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, corresponding to the peaks observed in Infrared (IR) and Raman spectra. rasayanjournal.co.in Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. For this compound, key predicted vibrations would include the C≡N nitrile stretch, the C=O carbonyl stretch of the carboxylic acid, the broad O-H stretch, aromatic C-H stretches, and the C-Br stretch. Computational studies on p-cyanobenzoic acid have shown good agreement between calculated and experimental vibrational frequencies. nih.govrasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra. For the title compound, predictions would focus on the chemical shifts of the three distinct aromatic protons, the protons of the CH₂Br group, and the acidic proton of the carboxyl group. The accuracy of these predictions can be high, providing a powerful tool for structure confirmation.

Table 3: Predicted Spectroscopic Data for this compound

These predictions are based on data from analogous compounds and characteristic group frequencies.

| Spectroscopy | Feature | Predicted Value / Range | Basis of Prediction / Comparison Compound |

| Vibrational (IR) | C≡N Stretch | 2220 - 2245 cm⁻¹ | Strong, sharp peak. Based on p-cyanobenzoic acid and other nitriles. rasayanjournal.co.innih.gov |

| C=O Stretch | 1700 - 1725 cm⁻¹ | Strong peak. Typical for aromatic carboxylic acids. rasayanjournal.co.in | |

| O-H Stretch | 2500 - 3300 cm⁻¹ | Very broad band, characteristic of a hydrogen-bonded carboxylic acid. nih.gov | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Weaker bands. rasayanjournal.co.in | |

| C-Br Stretch | 600 - 700 cm⁻¹ | Typically in the fingerprint region. | |

| ¹H NMR | -COOH | ~12 - 13 ppm | Broad singlet, highly deshielded. Based on 4-(bromomethyl)benzoic acid. chegg.com |

| Aromatic H | ~7.6 - 8.3 ppm | Three distinct signals (doublet, doublet, and singlet/dd) due to substitution pattern. | |

| -CH₂Br | ~4.5 - 4.8 ppm | Singlet, deshielded by adjacent bromine and aromatic ring. Based on 4-(bromomethyl)benzoic acid. chegg.com | |

| ¹³C NMR | C=O | ~165 - 170 ppm | Carboxylic acid carbon. |

| Aromatic C | ~125 - 140 ppm | Multiple signals for the substituted ring carbons. | |

| C≡N | ~115 - 120 ppm | Nitrile carbon. | |

| -CH₂Br | ~30 - 35 ppm | Methylene carbon attached to bromine. |

Reaction Mechanism Elucidation through Advanced Computational Modeling

While specific published studies on the reaction mechanisms of this compound are scarce, computational modeling is a key methodology for such investigations. Theoretical chemistry can be used to map the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

For a molecule like this compound, a primary area of interest would be nucleophilic substitution reactions at the benzylic carbon of the bromomethyl group. The bromine atom is a good leaving group, making this position susceptible to attack by nucleophiles. Computational modeling could:

Compare Reaction Pathways: Determine whether a reaction proceeds via an SN1 (carbocation intermediate) or SN2 (concerted) mechanism by calculating the energies of the respective transition states and intermediates.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. This allows for a theoretical prediction of reaction kinetics.

Model Solvent Effects: Investigate how different solvents influence the reaction mechanism and energetics, for instance, by stabilizing charged intermediates in polar solvents.

Such studies would typically employ high-level DFT or ab initio methods to accurately capture the subtle electronic changes that occur during bond breaking and formation.

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into the behavior of substances in condensed phases (liquids or solids). An MD simulation of this compound would reveal crucial information about its intermolecular interactions.

The primary interactions governing the behavior of this molecule in a condensed phase would be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). In the solid state or in concentrated solutions, this would lead to the formation of characteristic hydrogen-bonded dimers or chains, significantly influencing properties like melting point and solubility.

Halogen Bonding: The bromine atom can act as a Lewis acidic site and participate in halogen bonding, an interaction where it is attracted to a nucleophilic region on an adjacent molecule.

MD simulations can quantify the strength and lifetime of these interactions, calculate properties like the radial distribution function to show how molecules arrange themselves with respect to each other, and predict macroscopic properties derived from these microscopic behaviors.

Advanced Analytical Characterization in Chemical Research for 4 Bromomethyl 3 Cyanobenzoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Compounds (e.g., 2D Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

2D Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the complex structures of organic molecules. While a standard one-dimensional ¹H NMR spectrum of 4-cyanobenzoic acid can be found, the analysis of 4-(bromomethyl)-3-cyanobenzoic acid and its more complex derivatives benefits immensely from two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY experiments would reveal proton-proton couplings within the aromatic ring and any aliphatic chains in derivatives, helping to establish the relative positions of substituents. HSQC would correlate proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum. For instance, the distinct chemical environments of the protons and carbons in the substituted benzene (B151609) ring can be unequivocally assigned using these methods.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. rsc.org For this compound, HRMS would confirm the molecular formula, C₉H₆BrNO₂, by matching the experimental mass to the calculated exact mass with a high degree of precision. This technique is also invaluable for characterizing reaction products and identifying impurities. The fragmentation patterns observed in the mass spectrum can offer further structural clues. For example, the loss of a bromine radical or the carboxyl group would produce characteristic fragment ions, helping to piece together the molecular structure.

| Technique | Information Obtained | Application to this compound Derivatives |

| 2D NMR (COSY, HSQC) | Atom connectivity (H-H, C-H correlations) | Unambiguous assignment of proton and carbon signals in the substituted aromatic ring and derivative side chains. |

| HRMS | Exact mass and elemental composition | Confirmation of molecular formula for new derivatives and identification of unknown byproducts in a reaction mixture. |

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Contexts (e.g., Coupled Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. unige.ch

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. ajrconline.org A reversed-phase HPLC method could be developed to separate the target compound from starting materials, intermediates, and byproducts. ekb.eg The coupling of the liquid chromatograph to a mass spectrometer allows for the identification of each separated component based on its mass-to-charge ratio, providing a high level of confidence in peak identification and purity assessment. ajrconline.orglcms.cz For instance, a method could be developed to quantify trace amounts of residual starting materials in a final product. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself is not ideal for GC-MS due to its low volatility and potential for thermal degradation, certain derivatives could be amenable to this technique after appropriate derivatization to increase their volatility. GC-MS provides excellent separation efficiency and allows for the identification of compounds through their mass spectra, which can be compared against extensive libraries. researchgate.net This is particularly useful for identifying volatile impurities or byproducts in a reaction mixture. researchgate.net

| Method | Separation Principle | Detection | Applicability to this compound |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Mass Spectrometry | Ideal for purity assessment and reaction monitoring of the parent compound and its non-volatile derivatives. unige.chajrconline.org |

| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Mass Spectrometry | Suitable for volatile derivatives or after derivatization to increase volatility. researchgate.netresearchgate.net |

X-ray Crystallography for Precise Solid-State Structural Determination of Crystalline Derivatives

For compounds that can be obtained in a crystalline form, X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement in the solid state. dntb.gov.ua This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-stacking. For a derivative of this compound, a successful crystallographic analysis would provide an unambiguous confirmation of its structure and stereochemistry. This information is crucial for understanding its physical properties and how it might interact with other molecules, for example, in the context of crystal engineering or drug design. dntb.gov.ua

Advanced Vibrational Spectroscopy (e.g., Surface-Enhanced Raman Spectroscopy, Fourier-Transform Raman Spectroscopy) for Mechanistic Probes and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Raman (FT-Raman) Spectroscopy offers several advantages for the analysis of compounds like this compound, including reduced fluorescence interference. soton.ac.uk The Raman spectrum would show characteristic vibrational bands for the nitrile (C≡N), carbonyl (C=O), and aromatic ring functional groups. For example, a strong band corresponding to the C≡N stretch would be expected in the 2220-2240 cm⁻¹ region. Studying changes in the Raman spectra under different conditions can provide insights into reaction mechanisms and intermolecular interactions. A related compound, 4-cyanobenzoic acid, has been studied using vibrational spectroscopy to assign its fundamental vibrational wavenumbers. rasayanjournal.co.in

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. nih.govmdpi.com This technique can be used to study molecules at very low concentrations and to probe their orientation and interaction with the surface. thno.orgmdpi.com For derivatives of this compound, SERS could be employed to study their adsorption behavior on different materials, which could be relevant for applications in sensing or catalysis.

| Vibrational Spectroscopy Technique | Principle | Key Information Provided | Relevance to this compound |

| FT-Raman | Inelastic scattering of monochromatic light. | Information on functional groups and molecular vibrations. Reduced fluorescence. soton.ac.uk | Identification of characteristic functional groups (C≡N, C=O) and structural analysis. rasayanjournal.co.in |

| SERS | Enhancement of Raman scattering for molecules on a metal surface. | High-sensitivity detection and information on molecule-surface interactions. nih.gov | Study of adsorption and surface chemistry of derivatives at low concentrations. thno.orgmdpi.com |

Future Research Directions and Emerging Paradigms for 4 Bromomethyl 3 Cyanobenzoic Acid Research

Exploration of Novel and More Sustainable Synthetic Pathways

The industrial and laboratory-scale synthesis of 4-(bromomethyl)-3-cyanobenzoic acid traditionally relies on multi-step processes that may involve hazardous reagents and solvents. A primary future objective is the development of novel synthetic routes that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing safer chemicals. wjpmr.comijprdjournal.combrazilianjournals.com.br

Conventional synthesis often involves the radical bromination of a methyl group on a pre-functionalized benzoic acid derivative, frequently using N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl₄) under thermal or photochemical initiation. masterorganicchemistry.comecust.edu.cn Future research will likely pivot towards more sustainable alternatives. One promising area is the use of photocatalytic benzylic bromination, which can proceed under mild conditions using safer solvents such as acetonitrile (B52724). acs.orgscientificupdate.com Another avenue involves exploring catalytic systems that generate the brominating species in situ from more benign sources like sodium bromide (NaBr), activated by an oxidant like hydrogen peroxide (H₂O₂) or even molecular oxygen, potentially mediated by enzymatic or biomimetic catalysts. researchgate.netgoogle.com

Furthermore, the development of continuous-flow processes for benzylic bromination offers significant advantages in terms of safety, scalability, and consistency, minimizing the handling of hazardous intermediates. acs.orgscientificupdate.com Research into solvent-free or "neat" reaction conditions, perhaps assisted by microwave irradiation, could also drastically reduce the environmental footprint of the synthesis. wjpmr.comijprdjournal.com

Table 1: Comparison of Conventional vs. Potential Green Synthetic Pathways

| Parameter | Conventional Pathway | Future Green Pathway |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | NaBr / H₂O₂ |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile or Water |

| Initiation/Catalyst | AIBN (thermal initiator) | Visible-light photocatalyst |

| Process Type | Batch processing | Continuous-flow reactor |

| Waste Products | Chlorinated solvents, succinimide | Water, recyclable catalyst |

| Energy Input | High-temperature reflux | Ambient temperature, LED light |

Integration into Advanced Materials Science Research as a Tunable Building Block

The unique trifunctional structure of this compound makes it an exceptionally promising building block, or "monomer," for the synthesis of advanced materials. researchgate.netnih.gov Future research will likely see its integration into various classes of materials where its distinct reactive sites can be leveraged to create complex, highly functional architectures.

One major area of exploration will be in the field of polymers. The carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the bromomethyl and cyano groups remain as pendant functionalities along the polymer backbone. These pendant groups can then be post-synthetically modified. For example, the bromomethyl groups could serve as sites for cross-linking, grafting other polymer chains, or attaching active molecules. The polar cyano groups can influence the material's bulk properties, such as solubility, thermal stability, and dielectric constant.

Another significant application lies in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org The benzoic acid moiety is a classic linker for MOF synthesis. Using this compound as a linker would produce a framework with reactive bromomethyl and cyano groups decorating the pores of the material. These "functionalized pores" could be used for:

Post-synthetic modification: Attaching catalytic species, recognition sites for sensors, or drug molecules.

Tuning surface properties: The cyano groups can modulate the polarity and adsorptive properties of the MOF's internal surface.

The ability to selectively address each of the three functional groups provides a pathway to materials with highly tunable and programmable properties. wjpmr.comrsc.org

Table 3: Potential Applications in Advanced Materials

| Material Class | Role of the Compound | Key Functional Group(s) Utilized | Potential Tunable Property |

|---|---|---|---|

| Polyesters/Polyamides | Functional Monomer | Carboxylic Acid (for polymerization) | Cross-linking density, Grafting sites |

| Metal-Organic Frameworks (MOFs) | Functional Linker | Carboxylic Acid (for node connection) | Pore surface chemistry, Catalytic activity |

| Functionalized Surfaces | Surface Modifier | Carboxylic Acid (for anchoring) | Surface energy, Biocompatibility |

| Dendrimers | Core or Branching Unit | All three groups | Molecular size, Terminal group functionality |

Computational Design of New Derivatives with Predictable and Tunable Reactivity Profiles

As synthetic capabilities advance, the ability to predict the properties and reactivity of new molecules before they are made becomes increasingly valuable. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for this purpose. researchgate.netnih.gov Future research will increasingly rely on a synergy between computational modeling and experimental work to guide the development of new derivatives of this compound.

A key objective will be to create robust computational models that can accurately predict the reactivity of each functional group based on the electronic effects of other substituents on the aromatic ring. nih.govacs.org For example, DFT calculations can be used to determine:

Bond Dissociation Energies (BDEs): Predicting the ease of homolytic cleavage of the C-Br bond, which is central to radical reactions.

Partial Atomic Charges: Understanding the electrophilicity of the benzylic carbon and the carbon of the cyano group, which governs nucleophilic attack.

Acidity (pKa): Calculating how different substituents affect the acidity of the carboxylic acid group.

By systematically modeling a virtual library of derivatives (e.g., with additional nitro, amino, or methoxy (B1213986) groups), researchers can identify candidates with optimized reactivity for specific applications. For instance, a model could predict which substituent would best activate the bromomethyl group for an Sₙ2 reaction while simultaneously deactivating the cyano group towards reduction. This "in silico" screening process saves significant time and resources compared to a purely experimental trial-and-error approach. researchgate.netnih.gov

Table 4: Illustrative Computational Data for Designed Derivatives

| Derivative (Substituent at C5) | Calculated C-Br BDE (kJ/mol) | Calculated Charge on Benzylic C | Predicted Reactivity Trend (SₙAr) |

|---|---|---|---|

| -H (Parent Compound) | 225 (Hypothetical) | +0.15 (Hypothetical) | Baseline |

| -NO₂ | 220 (Hypothetical) | +0.18 (Hypothetical) | Increased |

| -OCH₃ | 228 (Hypothetical) | +0.13 (Hypothetical) | Decreased |

| -NH₂ | 230 (Hypothetical) | +0.12 (Hypothetical) | Strongly Decreased |

Expanding Applications in the Synthesis of Complex Organic Molecules

The structural richness of this compound makes it a powerful starting material for the synthesis of complex organic molecules, particularly those of pharmaceutical or biological interest. nih.govannexechem.comchemicalbook.comresearchgate.net Future research will focus on leveraging its trifunctional nature to build molecular complexity in a highly efficient and controlled manner.

The compound serves as a "three-point-of-diversity" scaffold. In medicinal chemistry, this is highly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. Each functional group can be modified independently to probe how different parts of the molecule interact with a biological target.

Potential synthetic strategies that will be explored include:

Sequential Functionalization: A stepwise approach where one functional group is reacted, followed by the next, and then the third. The challenge and opportunity lie in developing orthogonal protection-deprotection strategies or leveraging the inherent reactivity differences of the groups.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, where an initial transformation of one group triggers subsequent reactions at the other sites. For example, an intramolecular reaction could be triggered between a derivative of the carboxyl group and a derivative of the bromomethyl group to form a macrocycle.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Optimize stoichiometry to minimize side products like dibrominated analogs .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify the bromomethyl proton (δ ~4.3–4.5 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm).

- 13C NMR : Confirm the cyano group (δ ~115–120 ppm) and carboxylic acid carbon (δ ~170 ppm).

- Infrared Spectroscopy (IR) : Detect C≡N stretching (~2240 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood.

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes (remove contaminated clothing).

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist.

- Storage : Keep in a dark, airtight container at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) .

Advanced: How can researchers resolve contradictory data in reaction yields during synthesis?

Methodological Answer:

Variable Analysis : Systematically test parameters (temperature, solvent polarity, catalyst loading). For example, higher temperatures may favor bromination but risk decomposition.

Control Experiments : Compare yields using alternative brominating agents (e.g., HBr vs. NBS) to identify optimal conditions.

Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dehydrobrominated products) and adjust reaction quenching steps.

Cross-Validation : Reproduce methods from analogous compounds (e.g., bromomethyl-nitrobenzoic acids) to identify protocol transferability .

Advanced: What is the relative reactivity of the bromomethyl and cyano groups in nucleophilic substitution reactions?

Methodological Answer:

- Bromomethyl Group : Highly reactive due to the polar C-Br bond. Reacts readily with nucleophiles (e.g., amines, thiols) in SN2 mechanisms. Example: Substitution with NaN3 yields azide derivatives.

- Cyano Group : Less reactive under mild conditions but can undergo hydrolysis (to carboxylic acid) under strong acidic/basic conditions (e.g., H2SO4/heat).

- Competitive Analysis : Design experiments (e.g., kinetic studies in DMF/water) to quantify reaction rates. Use 13C NMR to track substituent stability .

Advanced: How does pH influence the stability of this compound?

Methodological Answer:

Stability Testing : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

Q. Degradation Pathways :

- Acidic Conditions (pH < 3) : Hydrolysis of the cyano group to carboxylic acid.

- Basic Conditions (pH > 10) : Dehydrobromination of the bromomethyl group.

Mitigation Strategies : Store in neutral buffers (pH 6–8) with antioxidants (e.g., BHT) to prolong shelf life .

Advanced: What strategies can optimize regioselectivity in derivatives of this compound?

Methodological Answer:

- Directed Metalation : Use lithiating agents (e.g., LDA) to functionalize specific positions. The cyano group can act as a directing group.

- Protection/Deprotection : Protect the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during bromomethyl activation.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to predict reactive sites based on electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.